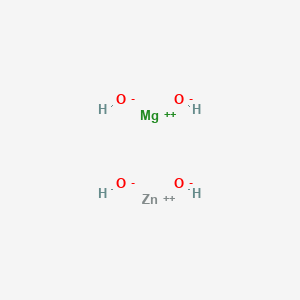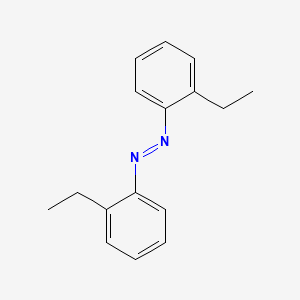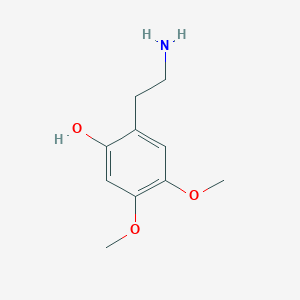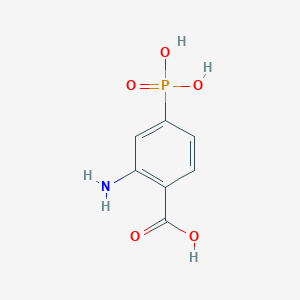
2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes three bromine atoms and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one typically involves the bromination of 4,4-dimethylcyclohex-2-en-1-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the cyclohexene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclohexene derivatives, while reduction reactions can produce different reduced forms of the compound .
Scientific Research Applications
2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-one: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Similar structure but different functional groups, leading to different reactivity and applications.
4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one: Shares the cyclohexene ring but has different substituents, affecting its chemical properties.
Uniqueness
The bromine atoms make it a valuable intermediate in organic synthesis and a subject of interest in scientific research .
Properties
CAS No. |
61305-52-0 |
|---|---|
Molecular Formula |
C8H9Br3O |
Molecular Weight |
360.87 g/mol |
IUPAC Name |
2,6,6-tribromo-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H9Br3O/c1-7(2)3-5(9)6(12)8(10,11)4-7/h3H,4H2,1-2H3 |
InChI Key |
FVNCFNXDUOVMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C(=C1)Br)(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(4-Hydroxyanilino)ethyl]phosphonic acid](/img/structure/B14576110.png)
![2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14576115.png)





![1,2-Dichloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14576161.png)

![N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide](/img/structure/B14576171.png)

